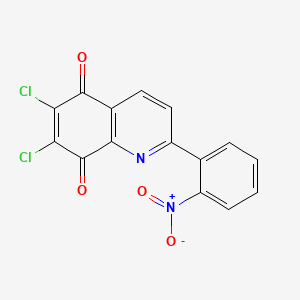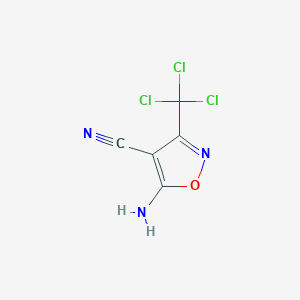
5-Amino-3-(trichloromethyl)-1,2-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-3-(trichloromethyl)isoxazole-4-carbonitrile is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-(trichloromethyl)isoxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of catalysts like AuCl3 . Another approach involves the reaction of N-hydroximidoyl chlorides with aldehydes in the presence of triethylamine, followed by oxidation .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-amino-3-(trichloromethyl)isoxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
5-amino-3-(trichloromethyl)isoxazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for its anticancer, anti-inflammatory, and antibacterial activities
Industry: The compound is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-3-(trichloromethyl)isoxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may act as an inhibitor of GABA uptake, affecting neurotransmission . The exact pathways and targets can vary based on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-amino-3-methyl-isoxazole-4-carboxylic acid: This compound shares a similar isoxazole core but differs in its functional groups.
4-amino-3-(trichloromethyl)isoxazole: Another related compound with slight structural variations.
Uniqueness
5-amino-3-(trichloromethyl)isoxazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its trichloromethyl group, in particular, distinguishes it from other isoxazole derivatives and contributes to its distinct properties.
Properties
CAS No. |
93595-12-1 |
|---|---|
Molecular Formula |
C5H2Cl3N3O |
Molecular Weight |
226.44 g/mol |
IUPAC Name |
5-amino-3-(trichloromethyl)-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C5H2Cl3N3O/c6-5(7,8)3-2(1-9)4(10)12-11-3/h10H2 |
InChI Key |
MBTAQVISRUXEDO-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(ON=C1C(Cl)(Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B12878142.png)
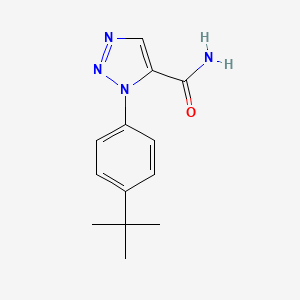
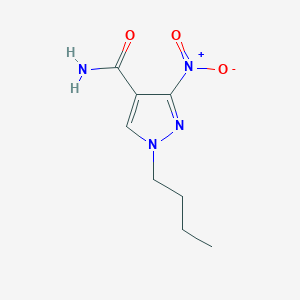
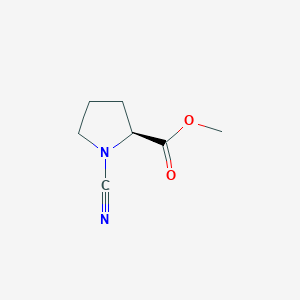

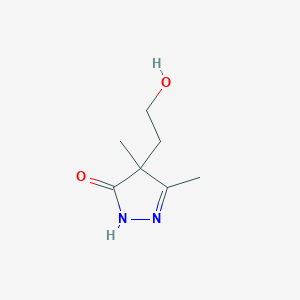



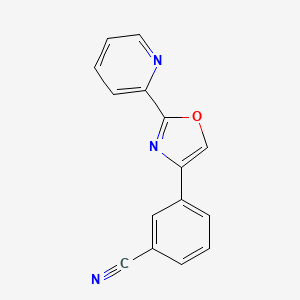
![3,6-Dibromo-2-(propan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B12878198.png)

